Ethyl 3-ethyl-4-oxooxane-3-carboxylate
Description
Ethyl 3-ethyl-4-oxooxane-3-carboxylate is a bicyclic ester derivative characterized by an oxane (tetrahydropyran) ring substituted with a ketone group at the 4-position and an ethyl ester moiety at the 3-position. The compound’s stereoelectronic properties, influenced by the oxo and ester groups, may contribute to its reactivity and interactions in biological or chemical systems .
Properties
IUPAC Name |
ethyl 3-ethyl-4-oxooxane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-10(9(12)14-4-2)7-13-6-5-8(10)11/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIQKGNQHOIFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCC1=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-4-oxooxane-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4-oxooxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethyl-4-oxooxane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-4-oxooxane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to potential antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 3-ethyl-4-oxooxane-3-carboxylate can be contextualized by comparing it to analogous oxane derivatives.
Structural Analog: Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate
A closely related compound, Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate, shares the oxane-carboxylate backbone but differs in key substituents (Table 1).
| Property | This compound | Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate |
|---|---|---|
| Ester Group | Ethyl ester at C3 | Methyl ester at C4 |
| Functional Group at C4 | Ketone (oxo) | Hydroxyl group |
| Stereochemistry | Not specified in evidence | (3R,4S) configuration |
| Reported Applications | Not explicitly stated | Pharmaceutical, agrochemical, material science |
Key Observations:
Substituent Effects : The ethyl ester and ketone groups in this compound likely enhance its lipophilicity compared to the methyl ester and hydroxylated analog. This could influence solubility, bioavailability, or binding affinity in biological systems.
Reactivity : The ketone group at C4 may render the compound more reactive toward nucleophilic additions or reductions compared to the hydroxyl-bearing analog, which could participate in hydrogen bonding or oxidation reactions .
Stereochemical Considerations: The absence of stereochemical data for this compound limits direct comparisons.
Broader Context: Oxane Derivatives in Research
While direct comparative studies are absent in the provided evidence, oxane carboxylates are frequently studied for their:
- Biological Activity : Hydroxylated variants (e.g., Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate) are explored as chiral building blocks for drug candidates, whereas ketone-containing derivatives like this compound might serve as intermediates for further functionalization .
- Material Science : The rigid oxane ring could impart thermal stability or crystallinity in polymers, though substituents like ethyl esters may alter these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
